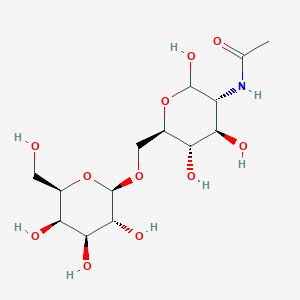

beta-D-Galp-(1->6)-D-GlcNAcp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

beta-D-Galp-(1->6)-D-GlcNAcp: is a disaccharide compound consisting of a beta-D-galactopyranose residue and a 2-acetamido-2-deoxy-D-glucopyranose residue joined by a (1->6) glycosidic bond . This compound is a type of glycosylamine and is significant in various biological processes and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Galp-(1->6)-D-GlcNAcp typically involves glycosylation reactions where a galactose donor is linked to a glucosamine acceptor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of beta-D-Galp-(1->6)-D-GlcNAcp may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is preferred for its specificity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: beta-D-Galp-(1->6)-D-GlcNAcp can undergo oxidation reactions, typically involving reagents like periodate, which cleaves the glycosidic bond.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride to convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Periodate, under mild acidic conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Acyl chlorides or alkyl halides, in the presence of a base like pyridine.

Major Products Formed

Oxidation: Cleaved sugar fragments.

Reduction: Corresponding alcohols.

Substitution: Acylated or alkylated sugar derivatives.

Applications De Recherche Scientifique

Glycoprotein Synthesis

Overview

Beta-D-Galp-(1->6)-D-GlcNAcp is a crucial component of glycoproteins, particularly in organisms like Trypanosoma cruzi. Its synthesis has been studied extensively for its implications in understanding glycosylation processes.

Synthesis Techniques

Research has demonstrated successful synthesis methods for beta-D-Galp-(1->6)-D-GlcNAcp using various catalytic approaches. For instance, a one-pot synthesis method involving Tin(IV) chloride yielded the compound with high efficiency (80% yield) through the condensation of specific sugar derivatives .

Case Study: Trypanosoma cruzi

In Trypanosoma cruzi, the presence of beta-D-Galp-(1->6)-D-GlcNAcp is integral to the structure of glycoproteins that play a role in immune evasion and pathogenicity. The characterization of these glycoproteins has been facilitated by synthesizing the trisaccharide, allowing researchers to better understand its biological functions and interactions .

Prebiotic Studies

Role as a Prebiotic

Beta-D-Galp-(1->6)-D-GlcNAcp has been investigated for its prebiotic potential, particularly in stimulating beneficial gut microbiota. Studies have shown that galactooligosaccharides (GOS), including this compound, can activate mucin-glycan pathways, enhancing gut health and nutrient absorption .

Microbial Metabolism

In vitro studies with Bacteroides thetaiotaomicron demonstrated that GOS containing beta-D-Galp-(1->6)-D-GlcNAcp supports bacterial growth significantly more than glucose alone, indicating its role as a carbon source for gut bacteria. This suggests that such compounds could be utilized to promote gut health through dietary interventions .

Structural Biology and Biochemistry

Molecular Interactions

The structural properties of beta-D-Galp-(1->6)-D-GlcNAcp have implications in molecular biology, particularly in how it interacts with proteins and other carbohydrates. Its unique linkages influence binding affinities and enzymatic activities, making it a target for biochemical studies aimed at understanding carbohydrate-protein interactions .

Enzyme Activity Studies

Research has identified specific enzymes that act on beta-D-Galp-(1->6)-D-GlcNAcp. For example, the endo-β-galactanase from Bacteroides thetaiotaomicron was shown to hydrolyze GOS substrates effectively, producing various galactooligosaccharides. This highlights the compound's importance in enzymatic pathways and its potential applications in biotechnology .

Data Summary Table

Mécanisme D'action

The mechanism of action of beta-D-Galp-(1->6)-D-GlcNAcp involves its interaction with specific molecular targets such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s ability to form stable glycosidic bonds makes it a crucial component in the structural integrity of glycoproteins and glycolipids.

Comparaison Avec Des Composés Similaires

Similar Compounds

beta-D-Galp-(1->6)-D-Galp: A glycosylgalactose consisting of D-galactose having a beta-D-galactosyl residue attached at the 6-position.

beta-D-Galp-(1->6)-alpha-D-Manp: A glycosylmannose consisting of beta-D-galactopyranose and alpha-D-mannopyranose residues joined by a (1->6)-glycosidic bond.

beta-D-Galp-(1->6)-beta-D-GalpNAc: An amino disaccharide consisting of a beta-D-galactopyranose residue and a 2-acetamido-2-deoxy-beta-D-galactopyranose residue joined by a (1->6) glycosidic bond.

Uniqueness

beta-D-Galp-(1->6)-D-GlcNAcp is unique due to its specific glycosidic linkage and the presence of an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of glycoproteins and glycolipids, where precise structural features are crucial .

Propriétés

Numéro CAS |

50787-10-5 |

|---|---|

Formule moléculaire |

C14H25NO11 |

Poids moléculaire |

383.35 g/mol |

Nom IUPAC |

N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |

Clé InChI |

FGYNENQLWILFLQ-UKHLCMSISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérique |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of fucose impact the ability of β-galactosidases to hydrolyze Galβ1-6GlcNAc?

A: Research suggests that the presence of fucose can indeed hinder the enzymatic activity of some β-galactosidases on oligosaccharides containing Galβ1-6GlcNAc. For instance, none of the four β-galactosidases from Aspergillus oryzae, Escherichia coli, Streptococcus pneumoniae, and Canavalia ensiformis (jack bean) were able to hydrolyze lacto-N-fucopentaose III (Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc) despite the fact that the corresponding nonfucosylated oligosaccharides acted as suitable substrates. [] This suggests that the presence of fucose in specific positions within the oligosaccharide structure can interfere with enzyme-substrate recognition or the catalytic mechanism of these β-galactosidases.

Q2: How does the binding of Agaricus bisporus lectin (ABL) to Galβ1-6GlcNAc compare to its binding to Galβ1-3GalNAc (T-antigen)?

A: While Agaricus bisporus lectin (ABL) exhibits a preference for T-antigen, it can still bind to Galβ1-6GlcNAc. [] This interaction is possible because the C-4 hydroxyl group of the glucose moiety in Galβ1-6GlcNAc occupies a spatially similar position to the crucial axial C-4 hydroxyl group of the N-acetylgalactosamine in T-antigen. This highlights that while ABL has specificity towards T-antigen, it exhibits flexibility in its binding site, accommodating other structurally similar carbohydrate motifs like Galβ1-6GlcNAc.

Q3: Can Galβ1-6GlcNAc be incorporated into polymers, and if so, does this impact its interaction with lectins?

A: Yes, Galβ1-6GlcNAc can be successfully incorporated into polymers. Researchers have synthesized styrene derivatives carrying this disaccharide and subsequently polymerized them. [] Interestingly, these Galβ1-6GlcNAc-carrying polymers exhibited a significantly enhanced ability to inhibit lectin-induced hemagglutination compared to the free disaccharide. This points towards a "cluster effect" where the multivalent presentation of Galβ1-6GlcNAc along the polymer backbone amplifies its binding affinity to lectins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.